molecular formula C9H7N3O2S2 B2999973 2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid CAS No. 852933-12-1

2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid

Cat. No.: B2999973
CAS No.: 852933-12-1
M. Wt: 253.29
InChI Key: JSXXSHGRFHBECU-UHFFFAOYSA-N
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Description

2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid is a heterocyclic compound that features a thiophene ring and a triazine ring connected via a sulfanyl linkage to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid typically involves the formation of the triazine ring followed by the introduction of the thiophene ring and the sulfanyl linkage. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to form the thiophene ring . The triazine ring can be synthesized through the cyclization of appropriate nitrile precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced to form dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The thiophene and triazine rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The sulfanyl linkage can also enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid is unique due to its specific combination of a thiophene ring, a triazine ring, and a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(5-thiophen-2-yl-1,2,4-triazin-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2/c13-8(14)5-16-9-11-6(4-10-12-9)7-2-1-3-15-7/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXXSHGRFHBECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=NC(=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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